Lup-20(29)-en-3-one
Description
Structure
2D Structure
Properties
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHNQFQFHLCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936586 | |
| Record name | Lup-20(29)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-70-5 | |
| Record name | LUPENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lup-20(29)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Distribution of Lupenone in Biological Systems
Plant Families as Natural Sources
Lupenone is distributed among multiple plant families. Research indicates its presence in families such as Asteraceae, Balanophoraceae, Cactaceae, Iridaceae, Musaceae, Urticaceae, Leguminosae, and Bombacaceae researchgate.netchemfaces.comresearchgate.netplos.org. Triterpenes, including lupenone, are widespread in plants and represent a major class of phytochemicals researchgate.netfrontiersin.org.
Here is a table summarizing some of the plant families reported to contain Lupenone:
| Plant Family |
| Asteraceae |
| Balanophoraceae |
| Cactaceae |
| Iridaceae |
| Musaceae |
| Urticaceae |
| Leguminosae |
| Bombacaceae |
Specific Plant Species Identified as Rich Sources
Several specific plant species have been identified as sources of lupenone. These include Euphorbia segetalis plos.orgplos.orgnih.gov, Musa basjoo (Japanese banana) medchemexpress.comprobiologists.com, Musa nana probiologists.com, Musa acuminata cv. Mas probiologists.com, Adenophora triphylla var. japonica chemfaces.comresearchgate.net, Codonopsis lanceolata phytomolecules.comresearchgate.net, Sorbus commixta (Rosaceae) tandfonline.com, Erythrophleum fordii phytomolecules.com, Pueraria thomsonii chemfaces.com, Pueraria lobata ekb.eg, and Albizia inundata scielo.br.
Detailed research findings highlight the presence and sometimes the concentration of lupenone in these species. For instance, lupenone has been isolated from the stem barks of Sorbus commixta tandfonline.com. Studies on Adenophora triphylla var. japonica have used lupenone as a marker compound for quality assessment, with leaf extracts containing lupenone within the range of 16.52-89.90 µg/g researchgate.net. Lupenone has also been isolated from the dried rhizome of Musa basjoo and the peels of Musa nana and Musa acuminata cv. Mas medchemexpress.comprobiologists.com. It was isolated for the first time from the petroleum ether extract of Albizia inundata leaves scielo.br.
Here is a table listing some specific plant species reported to contain Lupenone:
| Plant Species | Source Part (if specified) | Research Findings / Notes |
| Euphorbia segetalis | Not specified | Identified as a source. plos.orgplos.orgnih.gov |
| Musa basjoo | Rhizome | Isolated from dried rhizome. medchemexpress.comprobiologists.com |
| Musa nana | Peel | Isolated from peel. probiologists.com |
| Musa acuminata cv. Mas | Peel | Isolated from peel. probiologists.com |
| Adenophora triphylla var. japonica | Leaves | Used as a marker compound; leaf extracts contained 16.52-89.90 µg/g. chemfaces.comresearchgate.net |
| Codonopsis lanceolata | Not specified | Identified as a source. phytomolecules.comresearchgate.net |
| Sorbus commixta | Stem barks | Isolated from stem barks. tandfonline.com |
| Erythrophleum fordii | Not specified | Identified as a source. phytomolecules.com |
| Pueraria thomsonii | Roots | Isolated from roots. chemfaces.com |
| Pueraria lobata | Not specified | Contains lupenone. ekb.eg |
| Albizia inundata | Leaves | Isolated from petroleum ether extract of leaves for the first time. scielo.br |
Biosynthesis of Lupenone
Overview of Triterpenoid (B12794562) Biosynthetic Pathways
Terpenoids, also known as isoprenoids, represent a vast and structurally diverse class of natural products built from five-carbon isoprene (B109036) units. kegg.jprsc.org These C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. kegg.jprsc.orgnih.gov
In plants, both the MVA and MEP pathways coexist, typically in different cellular compartments. kegg.jprsc.orgnih.gov The MEP pathway, localized in plastids, is primarily responsible for the biosynthesis of monoterpenoids (C10), diterpenoids (C20), and tetraterpenoids (C40), as well as carotenoids and phytol. kegg.jprsc.org Conversely, the MVA pathway, operating in the cytoplasm, endoplasmic reticulum, and peroxisomes, is the main route for the synthesis of sesquiterpenoids (C15), triterpenoids (C30), and sterols. kegg.jprsc.orgnih.gov
Triterpenoids are C30 compounds formed by the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a C15 precursor. nih.govtandfonline.comscitechnol.com This condensation, catalyzed by squalene (B77637) synthase (SQS), yields squalene. tandfonline.comscitechnol.commdpi.com Squalene then undergoes epoxidation catalyzed by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), a key intermediate in the biosynthesis of most triterpenoids and sterols. nih.govscitechnol.commdpi.comuoa.gr
The structural diversity of triterpenoids arises from the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a diverse family of enzymes called oxidosqualene cyclases (OSCs). scitechnol.comuoa.grfrontiersin.orgnih.govoup.comthescipub.com Different OSCs can cyclize 2,3-oxidosqualene into various triterpene skeletons, including the lupane (B1675458), oleanane, ursane, and dammarane (B1241002) types, among many others. scitechnol.comuoa.group.commdpi.com
Role of the Mevalonate Pathway in Lupenone Synthesis
The mevalonate (MVA) pathway is the primary biosynthetic route leading to the formation of the C30 precursor squalene, which is essential for lupenone biosynthesis. rsc.orgnih.govtandfonline.comscitechnol.comfrontiersin.org This pathway begins with acetyl-CoA and involves a series of enzymatic steps to produce IPP and DMAPP. rsc.orgmdpi.comfrontiersin.org
The initial steps of the MVA pathway involve the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (AACT). frontiersin.org Acetoacetyl-CoA is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase (HMGS). frontiersin.org HMG-CoA reductase (HMGR) subsequently reduces HMG-CoA to mevalonate. frontiersin.org Mevalonate is further phosphorylated and decarboxylated through enzymatic reactions involving mevalonate kinase (MK) and 5-diphosphomevalonate decarboxylase (PMD) to yield IPP. researchgate.net An isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion between IPP and DMAPP. rsc.orgnih.govresearchgate.net
IPP and DMAPP are then sequentially condensed by prenyltransferases. kegg.jprsc.org The condensation of DMAPP with one molecule of IPP forms geranyl diphosphate (GPP, C10). rsc.orgmdpi.com The addition of another IPP unit to GPP yields farnesyl diphosphate (FPP, C15). rsc.orgmdpi.com Finally, two molecules of FPP are condensed by squalene synthase (SQS) to produce squalene (C30), the direct precursor for triterpenoid biosynthesis via the MVA pathway. tandfonline.comscitechnol.commdpi.com
Enzymatic Reactions and Key Intermediates
The biosynthesis of lupenone from squalene involves several key enzymatic reactions and intermediates. The first committed step in triterpenoid biosynthesis is the epoxidation of squalene to form 2,3-oxidosqualene, catalyzed by squalene epoxidase (SQE). nih.govscitechnol.commdpi.comuoa.gr
Subsequently, 2,3-oxidosqualene undergoes cyclization catalyzed by a specific oxidosqualene cyclase (OSC). scitechnol.comuoa.grfrontiersin.orgnih.govoup.comthescipub.com For the biosynthesis of lupane-type triterpenoids like lupeol (B1675499) and lupenone, a lupeol synthase (LUS) is the relevant OSC. thescipub.comresearchgate.netnih.gov Lupeol synthase catalyzes the cyclization of 2,3-oxidosqualene to form lupeol, a pentacyclic triterpene alcohol with a lupane skeleton. researchgate.netnih.gov This cyclization proceeds via a series of carbocation intermediates, including the dammarenyl cation and lupenyl cation, before the final rearrangement and deprotonation steps that yield lupeol. mdpi.comoup.comthescipub.com
Lupenone is structurally a 3-oxo derivative of lupeol, meaning it has a ketone group at the C-3 position instead of a hydroxyl group. phytomolecules.com The conversion of lupeol to lupenone involves the oxidation of the hydroxyl group at the C-3 position. This oxidation is typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) or other oxidoreductases, such as 3-ketosteroid dehydrogenases. scitechnol.comuoa.grfrontiersin.orgnih.govthescipub.commdpi.comnih.govnih.gov Research has shown that specific CYP716 family enzymes, like Artemisia annua CYP716A14v2, can catalyze the oxidation of pentacyclic triterpenes, leading to the formation of 3-oxo triterpenes such as lupenone. nih.gov This indicates a two-step process where lupeol is first formed by a lupeol synthase, followed by the oxidation of the C-3 hydroxyl group to a ketone by an appropriate oxidase. nih.gov
The biosynthetic pathway can be summarized as follows:
| Step | Enzyme(s) | Substrate(s) | Product(s) | Pathway Involvement |
| Formation of Acetoacetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | 2 x Acetyl-CoA | Acetoacetyl-CoA | MVA Pathway |
| Formation of HMG-CoA | HMG-CoA synthase (HMGS) | Acetoacetyl-CoA, Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA | MVA Pathway |
| Formation of Mevalonate | HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonate | MVA Pathway |
| Formation of IPP | Mevalonate kinase (MK), PMD | Mevalonate | Isopentenyl diphosphate (IPP) | MVA Pathway |
| Isomerization of IPP to DMAPP | Isopentenyl diphosphate isomerase (IDI) | IPP | Dimethylallyl diphosphate (DMAPP) | MVA Pathway |
| Formation of FPP | Prenyltransferases (e.g., FPPS) | DMAPP, IPP, GPP | Farnesyl diphosphate (FPP) | MVA Pathway |
| Formation of Squalene | Squalene synthase (SQS) | 2 x FPP | Squalene | Triterpenoid Biosynthesis |
| Formation of 2,3-Oxidosqualene | Squalene epoxidase (SQE) | Squalene | 2,3-Oxidosqualene | Triterpenoid Biosynthesis |
| Cyclization to Lupeol | Lupeol synthase (LUS) | 2,3-Oxidosqualene | Lupeol | Lupane Triterpene Synthesis |
| Oxidation of Lupeol to Lupenone | Cytochrome P450 monooxygenases (e.g., CYP716) | Lupeol | Lupenone | Lupane Triterpene Synthesis |
Key intermediates in the biosynthesis of lupenone include IPP, DMAPP, FPP, squalene, 2,3-oxidosqualene, and lupeol. The cyclization of 2,3-oxidosqualene by lupeol synthase is a pivotal step determining the formation of the lupane skeleton. Subsequent oxidation of lupeol at the C-3 position yields lupenone.
Isolation and Purification Methodologies for Lupenone
Extraction Techniques from Natural Sources
Extraction is the initial step in separating lupenone from the complex mixture of compounds present in plant tissues. The efficiency of this step is significantly influenced by the choice of solvent and the extraction method employed.
Solvent-Based Extraction Approaches
Solvent-based extraction is a common method for isolating lupenone from natural sources. The selection of the solvent is crucial and is often based on the polarity of lupenone, which is a relatively non-polar compound.
Methanol (B129727) has been identified as an effective solvent for the extraction of polar triterpenoids, including lupenone, while helping to maintain structural integrity. In a comparative study examining extraction methods from Rhizoma Musae, methanol reflux yielded higher amounts of lupenone compared to ethanol (B145695) or ultrasonic extraction. Other solvents such as ethanol, hexane, ethyl acetate (B1210297), chloroform, dichloromethane (B109758), and acetone (B3395972) have also been used in lupenone extraction from various plant sources. researchgate.netnih.govchemfaces.commdpi.comsciencebiology.org For instance, a methanol extract of Roscoea purpurea roots was prepared for lupenone isolation. semanticscholar.orgbanglajol.info Similarly, the stem bark of Sorbus commixta was subjected to methanol extraction by reflux. mdpi.com Ethanol extraction at room temperature has been used for Diospyros melanoxylon bark. sciencebiology.org Partitioning of crude extracts with solvents like hexane, ethyl acetate, and butanol is also a common practice to enrich the fraction containing lupenone. mdpi.com
Optimization of Extraction Parameters
Optimizing extraction parameters is essential to maximize the yield and selectivity of lupenone while minimizing solvent consumption and extraction time. Key parameters include the choice of solvent, temperature, time, and the solvent-to-solid ratio.
Studies have investigated the effect of different extraction methods, solvents, and extraction times on the yield of lupenone. For Rhizoma Musae, refluxing was found to be more effective than ultrasonic extraction for completely extracting lupenone and β-sitosterol. researchgate.net A two-cycle reflux process, each lasting 1.5 hours, was observed to result in complete extraction of lupenone and β-sitosterol from Rhizoma Musae. researchgate.net Methanol demonstrated the greatest extraction efficiency among the tested solvents for this plant material. researchgate.net
Supercritical fluid extraction (SFE) using CO2 has also been explored as a greener alternative to conventional organic solvent extraction for triterpenoids like lupenone from Acacia dealbata leaves. researchgate.netdntb.gov.ua While Soxhlet extraction with dichloromethane provided a higher total extraction yield, SFE surpassed Soxhlet in terms of individual yields and concentrations of specific compounds, including lupenone. researchgate.net The optimum conditions for SFE of lupenone from Acacia dealbata were found to be 250 bar pressure, 313.15 K temperature, and no cosolvent, yielding a maximum of 0.4748 wt.% lupenone with a concentration of 22.9 wt.% in the extracts. researchgate.net
Optimization studies often utilize methodologies like response surface methodology (RSM) to analyze and optimize the influence of independent factors on extraction yield. mdpi.comnih.gov These studies highlight the importance of parameters such as solvent concentration, temperature, and solvent-to-solid ratio in maximizing the extraction efficiency of bioactive compounds. mdpi.comnih.gov
Table 1: Optimized Extraction Conditions and Lupenone Yields from Rhizoma Musae researchgate.net
| Extraction Method | Solvent | Cycles | Time per Cycle (h) | Lupenone Yield (µg) ± SD |
| Refluxing | Methanol | 2 | 1.5 | 188.1 ± 3.7 |
| Refluxing | Ethanol | - | - | 176.2 |
| Ultrasonic | Methanol | - | - | 170.5 |
Chromatographic Separation and Purification Strategies
Following extraction, chromatographic techniques are employed to separate lupenone from other co-extracted compounds and impurities, leading to its purification.
Column Chromatography Techniques
Column chromatography is a widely used technique for the purification of lupenone. This method involves a stationary phase (commonly silica (B1680970) gel) packed in a column and a mobile phase (solvent or mixture of solvents) that elutes the compounds based on their differing affinities for the stationary and mobile phases.
Normal-phase column chromatography using silica gel is frequently used for the isolation of lupenone. Elution is typically performed using gradients of solvents with increasing polarity. For example, hexane/ethyl acetate gradients are commonly used for initial separation. researchgate.net In the isolation of lupenone from Roscoea purpurea root extract, column chromatography was performed using silica gel (60–120 mesh size) with elution starting with n-hexane followed by increasing solvent polarity. semanticscholar.orgbanglajol.info Fractions were collected and pooled based on their thin-layer chromatography (TLC) profiles. semanticscholar.orgbanglajol.info
Reverse-phase column chromatography, such as using C-18 cartridges, is also effective for purifying lupenone, particularly after synthesis or for separating it from compounds like lupeol (B1675499) and betulinic acid. Elution with gradient mixtures of dichloromethane-methanol has been shown to yield lupenone with high purity. Flash column chromatography, a faster form of column chromatography, in combination with TLC analysis of fractions, has been successfully used to fractionate extracts and purify lupenone. nih.gov
Planar Chromatography (Thin-Layer Chromatography, Preparative Thin-Layer Chromatography)
Planar chromatography techniques, including Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (Prep TLC), are valuable tools for monitoring the separation process, identifying fractions containing lupenone, and purifying smaller quantities of the compound.
TLC is often used to analyze the composition of fractions obtained from column chromatography and to determine appropriate solvent systems for separation. nih.gov The retention factor (Rf) value of lupenone in a specific solvent system is a key characteristic used for its identification on a TLC plate. For instance, lupenone has an Rf of 0.62 in hexane-ethyl acetate (7:3) and an Rf of 0.38 in benzene–hexane (35:75). akjournals.com
Preparative Thin-Layer Chromatography (Prep TLC) is a useful technique for purifying small to moderate quantities of compounds, typically less than 100 mg. rochester.educhemrxiv.org It involves applying the sample as a thin line on a thicker layer of stationary phase on a glass plate. rochester.educhemrxiv.org After developing the plate in a suitable solvent system, the band containing the desired compound (lupenone) is visualized (often under UV light), scraped off the plate, and the compound is then eluted from the stationary phase material. rochester.edu Prep TLC can be particularly useful for separating compounds with similar Rf values that are difficult to resolve by column chromatography. chemrxiv.org High-Performance Thin-Layer Chromatography (HPTLC), a more advanced form of TLC, has been developed and validated for the quantitative estimation of lupenone in plant extracts. akjournals.comresearchgate.net
Table 2: Chromatographic Parameters and Rf Values for Lupenone
| Chromatography Type | Stationary Phase | Mobile Phase | Rf Value | Reference |
| TLC | Silica gel | Hexane-ethyl acetate (7:3) | 0.62 | |
| TLC | Silica gel | Benzene–hexane (35:75) | 0.38 | akjournals.com |
| HPTLC | Silica gel 60 F254 | n-hexane‒ethyl acetate (8.2:1.8) | - | akjournals.comresearchgate.net |
Advanced Structural Elucidation of Lupenone
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are indispensable tools in organic chemistry for determining the structure of unknown compounds. For lupenone, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are key techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural assignment of complex molecules like lupenone.
¹H NMR Spectroscopy: The proton NMR spectrum of lupenone reveals signals corresponding to different types of protons in the molecule. Characteristic signals include those for tertiary methyl groups, which typically appear as singlets in the upfield region (around 0.7-1.7 ppm). sciencebiology.orgsemanticscholar.orgisca.inmdpi.com Olefinic protons associated with the exocyclic double bond are observed in the downfield region, typically around 4.5-4.8 ppm. sciencebiology.orgsemanticscholar.orgisca.inmdpi.comakjournals.com The presence of these signals is indicative of a lupane (B1675458) skeleton with an isopropenyl group. sciencebiology.org
Table 1 provides representative ¹H NMR data for Lupenone.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For lupenone, 30 carbon signals are expected, consistent with its molecular formula (C₃₀H₄₈O). phytomolecules.comsciencebiology.orgnih.govuni.lu Key signals in the ¹³C NMR spectrum include those for the carbonyl carbon, which appears in the deshielded region (around 214-218 ppm), confirming the presence of a ketone functional group, typically at the C-3 position. isca.inmdpi.comtandfonline.com The olefinic carbons of the exocyclic double bond are observed around 109 ppm (for the methylene (B1212753) carbon, C-29) and 150-151 ppm (for the quaternary carbon, C-20). isca.inakjournals.commdpi.comconicet.gov.armdpi.com Signals for the methyl carbons and the various methylene and methine carbons within the pentacyclic ring system are also present and their chemical shifts provide clues about their environment and connectivity. mdpi.comconicet.gov.armdpi.com
Table 2 presents representative ¹³C NMR data for Lupenone.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and confirming the assignment of signals. COSY helps identify coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC reveals correlations between protons and carbons separated by two or three bonds, which is invaluable for piecing together the carbon framework and confirming the positions of functional groups and methyl groups. isca.inieeesem.com For instance, HMBC correlations can confirm the attachment of the carbonyl group to the ring system and the position of the exocyclic double bond. isca.in
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and structural fragments. Electron Ionization Mass Spectrometry (EI-MS) is commonly used for triterpenes like lupenone.
The EI-MS spectrum of lupenone typically shows a molecular ion peak [M]⁺ at m/z 424, corresponding to the molecular formula C₃₀H₄₈O. phytomolecules.comsciencebiology.orgnih.govuni.lucore.ac.ukasianpubs.org Characteristic fragmentation patterns for lupane-type triterpenes are also observed. Fragments at m/z 203 and 218 are often present, which are typical for the retro-Diels-Alder fragmentation of the lupane skeleton. sciencebiology.orgcore.ac.uk A fragment at m/z 409, corresponding to the loss of a methyl group ([M-CH₃]⁺), is also commonly observed. sciencebiology.org The presence of a fragment at m/z 205 can suggest the presence of a carbonyl group attached to rings A or B. sciencebiology.org
Table 3 summarizes key mass spectral data for Lupenone.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of lupenone is characterized by specific absorption bands corresponding to its functional groups. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl stretching vibration of the ketone group. semanticscholar.orgakjournals.comresearchgate.netresearchgate.netchemicalbook.com Bands in the region of 3070-3080 cm⁻¹ and 1640-1655 cm⁻¹ suggest the presence of the olefinic C-H stretching and C=C stretching vibrations of the exocyclic double bond, respectively. semanticscholar.orgakjournals.comasianpubs.org Aliphatic C-H stretching vibrations are typically observed in the region of 2850-2950 cm⁻¹. semanticscholar.org
Table 4 lists characteristic IR absorption bands for Lupenone.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used to detect conjugated pi systems. Saturated ketones like the one in lupenone typically exhibit a weak absorption band (n→π*) in the UV region around 280-300 nm due to the carbonyl group. dntb.gov.ua The isolated exocyclic double bond in lupenone does not contribute significantly to the UV-Vis spectrum in the typical range used for conjugated systems, although some sources report a low-intensity absorption around 203 nm. asianpubs.org
Confirmation of Chemical Identity and Stereochemistry
The combination of spectroscopic data obtained from NMR, MS, IR, and UV-Vis analyses provides a comprehensive profile that allows for the confirmation of lupenone's chemical identity and its stereochemistry.
The molecular formula derived from high-resolution mass spectrometry ([M]⁺ at m/z 424.3705 corresponding to C₃₀H₄₈O) aligns with the elemental composition of lupenone. nih.govuni.luwikidata.org The presence of characteristic signals in the ¹H and ¹³C NMR spectra (methyl singlets, olefinic protons and carbons, carbonyl carbon) confirms the presence of the key structural features of a lupane triterpene with a ketone at the C-3 position and an exocyclic double bond at C-20/C-29. sciencebiology.orgisca.inakjournals.commdpi.commdpi.com
Analysis of coupling constants in the ¹H NMR spectrum and correlations observed in 2D NMR experiments (COSY, HSQC, HMBC) allows for the complete assignment of all protons and carbons and confirms the connectivity within the complex pentacyclic ring system. isca.inieeesem.com Comparison of these spectroscopic data with reported values for authentic lupenone samples or with literature data for lupenone isolated from various natural sources serves as a definitive method for confirming its chemical identity. mdpi.comakjournals.commdpi.comvjs.ac.vn
While 1D and 2D NMR data primarily establish the planar structure and connectivity, the specific chemical shifts and coupling patterns are also influenced by the stereochemistry of the molecule. For triterpenes like lupenone, the rigid ring system has defined stereocenters. The characteristic chemical shifts of the methyl groups and the configuration of the ring junctions are reflected in the NMR spectra and can be compared to known data for the lupane skeleton to confirm the relative and absolute stereochemistry. mdpi.com Further confirmation of stereochemistry can be achieved through techniques like X-ray crystallography if suitable crystals are obtained, or by comparing optical rotation values with reported data. semanticscholar.org
Collectively, the detailed analysis and interpretation of the spectroscopic data provide robust evidence for the established structure and stereochemistry of lupenone.
Chemical Synthesis and Derivatization of Lupenone
Laboratory Synthesis Pathways of Lupenone
Lupenone can be synthesized in the laboratory, often starting from its precursor, lupeol (B1675499). A common method for the synthesis of lupenone from lupeol involves the oxidation of the C-3 hydroxyl group of lupeol to a ketone. chesci.comacgpubs.org
One described method utilizes pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) at room temperature. chesci.comacgpubs.org This reaction selectively oxidizes the secondary alcohol at C-3 to a ketone, typically achieving high conversion. The mechanism involves the chromate (B82759) ion of PCC acting as a hydride acceptor.
Another approach for the oxidation of lupeol to lupenone has been reported using pyridinium chlorochromate:silica (B1680970) gel (1:1) in dichloromethane. acgpubs.org This reaction, stirred at room temperature for a few hours, also yields lupenone. acgpubs.org
While the oxidation of lupeol is a primary route, research also explores other synthetic transformations of lupane-type triterpenoids that can lead to lupenone or related structures. For instance, studies have investigated the synthesis of heterocyclic derivatives of lupane (B1675458), including those derived from oxo compounds like lupenone. researchgate.netmathnet.ru The Willgerodt-Kindler reaction, involving 3-keto terpenoids with sulfur and ethylenediamine (B42938) in morpholine, has been used to synthesize pyrazine-fused derivatives of lupenone. mathnet.ruresearchgate.net
Furthermore, chemoselective hydrogenation of lupenone has been explored to obtain epimeric alcohols, such as epilupeol. conicet.gov.ar Studies using platinum-based organotin catalysts supported on silica have shown promising results in selectively hydrogenating the C=O bond of lupenone. conicet.gov.ar The presence of tin in these catalysts can influence the chemo- and stereoselectivity of the reaction, favoring the formation of the desired α-epimer (epilupeol). conicet.gov.ar
Rational Design and Synthesis of Lupenone Derivatives
Rational design plays a significant role in the synthesis of lupenone derivatives to create compounds with improved pharmacological profiles, such as enhanced solubility or targeted activity. mathnet.ruscielo.br The lupane skeleton of lupenone serves as a scaffold for chemical modifications. phytomolecules.comchesci.comscielo.br
Derivatization often involves modifying the functional groups present in lupenone or introducing new moieties. The ketone group at C-3 is a key site for modification. For example, the transformation of the ketone into an oxime function is a reported derivatization strategy. researchgate.net
Another common approach is the synthesis of ester derivatives, often prepared from lupeol (the reduced form of lupenone) but conceptually applicable to modifying groups elsewhere on the lupenone structure or further modifying lupeol derivatives. ukaazpublications.comresearchgate.net Esterification of lupeol can be carried out under mild conditions using acid anhydrides or acids in the presence of condensation agents like DMAP. ukaazpublications.com
Studies have also focused on synthesizing heterocyclic derivatives fused to the lupane skeleton. For instance, pyrazine-fused derivatives have been synthesized from lupenone using reactions like the Willgerodt-Kindler reaction. mathnet.ruresearchgate.net
Rational design in the context of lupenone derivatives is often guided by the desired biological activity and the understanding of how structural changes influence this activity (structure-activity relationship studies). researchgate.netmdpi.com Computational approaches, such as molecular docking and dynamics simulations, are increasingly used in the rational design process to predict the interaction of derivatives with biological targets. researchgate.netplos.orgx-mol.net
Structure-Activity Relationship Studies of Modified Lupenone Structures
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the lupenone structure affect its biological activities. By synthesizing a series of derivatives and evaluating their effects, researchers can identify key structural features responsible for observed bioactivity. researchgate.netmdpi.comarabjchem.org
Studies comparing lupenone with its precursor lupeol and other related triterpenoids have provided insights into the role of the C-3 ketone group. For example, in some studies evaluating cytotoxic activity, lupenone (with a ketone at C-3) showed higher activity compared to lupeol (with a hydroxyl group at C-3). researchgate.net This suggests that the presence of the ketone group at this position can be important for certain activities. researchgate.net
Research on lupane-type triterpenoids, including derivatives of lupenone and lupeol, has explored their activity against various targets, such as cancer cells and infectious agents. researchgate.netresearchgate.netcsic.es These studies contribute to building a comprehensive understanding of the SAR for this class of compounds. For example, studies on lupeol derivatives have investigated their antileishmanial and antitrypanosomal activities, correlating structural changes with observed potency. researchgate.net
Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools in SAR studies. researchgate.netplos.orgx-mol.netdntb.gov.ua They can help to explain the binding interactions between lupenone derivatives and their biological targets at a molecular level, providing a basis for rationalizing observed activity differences among derivatives. researchgate.netplos.orgx-mol.net
Here is a table summarizing some data points from the search results related to synthesis and activity:
| Compound Name | Synthesis Method Example | Reported Activity Example | IC50/Binding Affinity Example | PubChem CID |
| Lupenone | Oxidation of Lupeol with PCC in DCM chesci.comacgpubs.org | Cytotoxic activity against cancer cell lines researchgate.net | 7.1-9.1 µM (HeLa, KB, MCF-7, A-549 cells) researchgate.net | 92158 |
| Lupenone | Oxidation of Lupeol with PCC:Silica gel in DCM acgpubs.org | Antinociceptive activity in mice scielo.org.mx | ~50% inhibition at 5 mg/Kg scielo.org.mx | 92158 |
| Lupenone | Willgerodt-Kindler reaction (Pyrazine-fused derivative) mathnet.ruresearchgate.net | Anti-proliferative activity (HeLa, HepG2 cells) mathnet.ru | 42 µM (HeLa), 19 µM (HepG2) mathnet.ru | N/A (Derivative) |
| Lupeol | Isolated from plants phytomolecules.comnih.govfrontiersin.org | Anti-inflammatory phytomolecules.comfrontiersin.orgwikipedia.org | Decreased paw swelling in rats by 39% wikipedia.org | 259846 |
| Lupeol | Synthetic production from (S)-epoxyacetate frontiersin.orgresearchgate.net | Anticancer frontiersin.orgwikipedia.org | Inhibits prostate and skin cancers in lab models wikipedia.org | 259846 |
| Lupeol Derivative (Compound 6) | Prepared by classical procedures from Lupeol researchgate.net | Antitrypanosomal activity against T. cruzi researchgate.net | 12.48 μg/mL researchgate.net | N/A (Derivative) |
| Lupeol Derivative (Compound 11) | Prepared by classical procedures from Lupeol researchgate.net | Antileishmanial activity against L. amazonensis researchgate.net | 68.04 ± 4.76% inhibition at 50 µM researchgate.net | N/A (Derivative) |
| Pyrazine-fused Lupenone Derivative | Willgerodt–Kindler reaction mathnet.ruresearchgate.net | Binding affinity for F. circinatum protein 6UI4 (in silico) x-mol.net | -9.99 kcal/mol x-mol.net | N/A (Derivative) |
Note: IC50 values and binding affinities can vary significantly depending on the specific assay, cell line, or target used in the study.
Biological Activities and Pharmacological Insights of Lupenone
Anti-inflammatory Biological Activity
Lupenone has demonstrated notable anti-inflammatory effects in various preclinical studies. nih.govnih.govresearchgate.net Its anti-inflammatory potential has been observed in contexts such as chronic inflammation and acute inflammation induced by spinal cord injury. nih.govresearchgate.net
Modulation of Pro-inflammatory Cytokines and Enzymes
Studies have shown that lupenone can modulate the levels of pro-inflammatory cytokines and enzymes. For instance, in BV2 cells stimulated with lipopolysaccharide (LPS) and adenosine (B11128) 5′-triphosphate (ATP) to simulate the inflammatory response after spinal cord injury, lupenone treatment significantly reduced the expression levels of NLRP3, GSDMD, and N-GSDMD. nih.gov Furthermore, pro-IL-1β and IL-1β expression levels were markedly lower in the group treated with LPS, ATP, and lupenone compared to the LPS and ATP group. nih.gov
In high-glucose-stimulated HBZY-1 cells, lupenone was found to downregulate the mRNA and protein expression of pro-inflammatory cytokines such as MCP-1, TNF-α, and IL-1β. researchgate.netnih.govnih.gov This suggests that lupenone can effectively alleviate the inflammatory response by inhibiting the production of these mediators. nih.gov
Inhibition of NF-κB Signaling Pathway Components
A key mechanism underlying lupenone's anti-inflammatory activity involves the inhibition of the NF-κB signaling pathway. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Activation of the NF-κB pathway is often indicated by the nuclear translocation of the p65 subunit and the degradation and phosphorylation of IκBα. nih.govmdpi.com
Research has shown that lupenone treatment can substantially reduce the increase in p65 translocation induced by inflammatory stimuli. nih.govmdpi.com It has also been observed to decrease degraded and phosphorylated levels of IκBα. nih.govmdpi.com Molecular docking studies suggest that lupenone can interact with key proteins in the NF-κB pathway, including p65 and IKKβ, potentially inhibiting their function. nih.govnih.gov By inhibiting the NF-κB pathway, lupenone can impede the transcription of pro-inflammatory genes, thereby attenuating the inflammatory response. nih.govresearchgate.netresearchgate.netnih.gov
Data on the effect of lupenone on pro-inflammatory cytokine mRNA expression in high-glucose-stimulated HBZY-1 cells:
| Treatment Group | MCP-1 mRNA Expression | TNF-α mRNA Expression | IL-1β mRNA Expression |
| High Glucose Stimulation | Elevated | Elevated | Elevated |
| High Glucose + Lupenone (10 µg/mL) | Downregulated | Downregulated | Downregulated |
| High Glucose + Lupenone (1 µg/mL) | Downregulated | Downregulated | Downregulated |
| High Glucose + Lupenone (0.1 µg/mL) | Tendency to decrease | Tendency to decrease | Markedly reduced |
Note: Data is based on observed trends and significant changes reported in research. nih.gov
Anticancer Research Perspectives
Lupenone has garnered attention for its potential anticancer properties, which have been explored in various in vitro and in vivo models. phytomolecules.comnih.govresearchgate.netresearchgate.net
In Vitro Studies on Specific Cancer Cell Lines
In vitro studies have investigated the antiproliferative and cytotoxic effects of lupenone on a range of cancer cell lines. Lupenone has demonstrated significant cytotoxicity against lymphoma and melanoma cells. researchgate.netrjptonline.orgrjptonline.org Screening studies have also shown antiproliferative activity against multiple cancer cell lines of different origins, including lung, breast, skin, liver, and lymphoma. researchgate.net
Specific examples of cancer cell lines tested and observed effects include:
Lymphoma cell lines (Jurkat and u937): Lupenone showed dose-dependent decreased cell viability and growth inhibition. rjptonline.orgrjptonline.org
Melanoma cell lines (B16 murine melanoma cells, UACC-62, A375): Lupenone has shown activity against melanoma cells. researchgate.netnih.govresearchgate.netcaymanchem.com
Neuroblastoma cell lines (SH-SY5y): Lupenone protected against methamphetamine-induced apoptotic cell death. mdpi.comresearchgate.netnih.govresearchgate.net
Kidney cancer cell lines (786-0): Antiproliferative activity was observed. researchgate.net
Breast cancer cell lines (MCF7): Antiproliferative activity was observed. researchgate.net
Lung cancer cell lines (NCI-H460): Antiproliferative activity was observed. researchgate.net
Prostate cancer cell lines (PC-3): Antiproliferative activity was observed. researchgate.net
Ovary cancer cell lines (OVCAR-3): Antiproliferative activity was observed. researchgate.net
Colon cancer cell lines (HT29): Antiproliferative activity was observed. researchgate.net
Leukemia cell lines (K-562): Antiproliferative activity was observed. researchgate.net
Comparative in vitro cytotoxic activity (IC₅₀ values in µg/ml) of Lupenone against Lymphoma cell lines:
| Compound | Jurkat Cell Line (IC₅₀) | u937 Cell Line (IC₅₀) |
| Lupenone | 31.24 | 32.38 |
| Methotrexate* | 22.29 | 16.73 |
Standard drug. rjptonline.orgrjptonline.org
Mechanisms of Apoptosis Induction
One of the key mechanisms by which lupenone exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net Studies have indicated that lupenone can activate apoptosis pathways. researchgate.net
In neuroblastoma SH-SY5y cells, lupenone treatment in the presence of methamphetamine was shown to increase the expression of anti-apoptotic proteins, including Bcl-2, and recover the diminished expression of caspase family proteins (Caspase3, Caspase7, and Caspase8). mdpi.comnih.govresearchgate.net This suggests that lupenone can modulate the balance of pro-apoptotic and anti-apoptotic proteins to promote cell death in stressed conditions. mdpi.comnih.govresearchgate.net The protective effects against apoptosis in these cells were associated with the recovery of phosphorylation levels in the PI3K/Akt/mTOR signaling pathway. mdpi.comnih.govresearchgate.net
Antidiabetic Research Focus
Lupenone has also been investigated for its potential antidiabetic properties. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.net Research suggests that lupenone may exert beneficial effects in the context of type 2 diabetes. researchgate.netresearchgate.netnih.govresearchgate.net
Studies in diabetic animal models have indicated that lupenone can help decrease fasting blood glucose and glycated hemoglobin levels. mdpi.comnih.govresearchgate.net It has also been shown to improve lipid metabolic disorders and reduce excessive oxidative stress in diabetic rats. nih.govresearchgate.net Furthermore, lupenone may promote the synthesis of hepatic glycogen (B147801) and improve pathological changes in the pancreas. nih.gov
The antidiabetic mechanism of lupenone appears to be related, in part, to improving insulin (B600854) resistance. nih.govresearchgate.net Research has shown that lupenone can increase the mRNA and protein expression of key targets related to insulin resistance in skeletal muscle and adipose tissue, including InsR, IRS-1, IRS-2, GLUT-4, and PPAR-γ. nih.govresearchgate.net
Lupenone has also been reported to inhibit the activity of enzymes relevant to glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net Inhibition of these enzymes can play a role in regulating blood glucose levels. nih.govresearchgate.netsciencebiology.org Additionally, lupenone has shown inhibitory effects on the differentiation of adipocytes and can downregulate the expression of PPARγ2 and resistin mRNA in adipocytes. nih.govresearchgate.netmdpi.com
In the context of diabetic nephropathy, a complication of diabetes, lupenone has shown ameliorative effects by regulating inflammation mediated by the NF-κB pathway and fibrosis associated with the TGF-β1/Smad/CTGF pathway. researchgate.netresearchgate.netresearchgate.net It could inhibit the generation of fibrosis factors and delay the process of fibrosis by regulating this signaling pathway in mesangial cells. researchgate.netresearchgate.net
Data on the effect of Lupenone on fasting blood glucose (FBG) and glycated hemoglobin (HbA1c) in diabetic rats:
| Treatment Group | FBG Level | HbA1c Level |
| Diabetic Model Group | High | High |
| Lupenone (8.0 mg/kg) | Decreased | Decreased |
| Normal Group | Normal | Normal |
Note: Data is based on observed significant changes reported in research. nih.govresearchgate.net
Regulation of Adipogenesis and Lipid Metabolism
Lupenone has demonstrated effects on adipogenesis, the process of differentiation of preadipocytes into mature adipocytes, and the regulation of lipid metabolism.
Studies have shown that lupenone can inhibit adipocyte differentiation. Research using 3T3-L1 preadipocytes, a common model for studying adipogenesis, indicates that lupenone treatment results in a significant reduction in lipid accumulation in a dose-dependent manner. nih.govresearchgate.netnih.gov Lupenone-rich fractions derived from Cissus quadrangularis L. have also been shown to suppress lipid accumulation in 3T3-L1 adipocytes and inhibit adipogenesis dose-dependently. nih.govresearchgate.netmdpi.com
A key mechanism by which lupenone inhibits adipogenesis involves the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a crucial transcription factor that plays a central role in adipocyte differentiation and function, regulating gene networks involved in lipid metabolism and glucose homeostasis. nih.govresearchgate.netmdpi.com Lupenone has been shown to decrease the transcriptional activity of PPARγ and suppress the protein levels of PPARγ and CCAAT-enhancer-binding protein alpha (C/EBPα), another important transcription factor in adipogenesis. nih.govresearchgate.net Studies using lupenone isolated from Adenophora triphylla var. japonica demonstrated that concentrations of 100 and 200 µM effectively downregulated the expression of PPARγ2 mRNA and resistin mRNA. A higher concentration (200 µM) was needed to observe the downregulation of mRNA for the adipocyte fatty acid-binding protein C/EBPα. researchgate.netmdpi.com
Data on the effect of lupenone on adipogenic markers:
| Compound | Concentration (µM) | Effect on PPARγ2 mRNA Expression | Effect on Resistin mRNA Expression | Effect on C/EBPα mRNA Expression | Cell Line | Source |
| Lupenone | 100 | Downregulation | Downregulation | Not observed | 3T3-L1 | researchgate.netmdpi.com |
| Lupenone | 200 | Downregulation | Downregulation | Downregulation | 3T3-L1 | researchgate.netmdpi.com |
Antiviral Efficacy Research
Lupenone has been investigated for its potential antiviral activities against various viruses.
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
Research indicates that lupenone possesses antiviral properties, including activity against Herpes simplex virus (HSV) and African swine fever virus (ASFV). Lupenone has shown a strong viral plaque inhibitory effect against HSV-1 and HSV-2. tandfonline.comresearchgate.netmdpi.com
Furthermore, lupenone has been reported to exhibit antiviral activity against Human Immunodeficiency Virus (HIV), specifically by inhibiting HIV-1 reverse transcriptase (HIV-1 RT). caymanchem.comresearchgate.netscienceopen.com HIV-1 RT is a crucial enzyme for the replication of HIV, making it a primary target for antiviral drugs. openaccesspub.orgekb.eg One study reported an IC50 value of 2.1 µM for lupenone against HIV-1 reverse transcriptase. caymanchem.combertin-bioreagent.com Other compounds are also studied for their interaction with HIV-1 RT openaccesspub.orgekb.egresearchgate.net.
Data on lupenone's inhibition of HIV-1 Reverse Transcriptase:
| Compound | Target | IC50 (µM) | Source |
| Lupenone | HIV-1 Reverse Transcriptase | 2.1 | caymanchem.combertin-bioreagent.com |
Antiparasitic Investigations
Lupenone has been investigated for its activity against several parasites, including those responsible for malaria, leishmaniasis, and Chagas disease. researchgate.net
Activity against Malarial Parasites (Plasmodium falciparum)
Studies have indicated that lupenone possesses activity against Plasmodium falciparum, the parasite that causes malaria. Lupenone has shown activity against different strains of P. falciparum. For instance, it has demonstrated activity against the W2 and D6 strains, with reported IC₅₀ values of 208.1 ng/ml and 394.7 ng/ml, respectively. caymanchem.com Another study reported an IC₅₀ of 2 µg/mL against the P. falciparum K1 strain. researchgate.net
Table 1: Activity of Lupenone against Plasmodium falciparum Strains
| P. falciparum Strain | IC₅₀ (ng/ml) | IC₅₀ (µM) | Source |
| W2 | 208.1 | ~0.48 | caymanchem.com |
| D6 | 394.7 | ~0.91 | caymanchem.com |
| K1 | - | 2.0 | researchgate.net |
Note: Molar concentration for W2 and D6 strains calculated using Lupenone's molecular weight (~426.7 g/mol ).
Effects on Leishmaniasis (Leishmania amazonensis)
Lupenone has also shown activity against Leishmania amazonensis, a parasite that causes leishmaniasis. This triterpene significantly reduced the proliferation of L. amazonensis promastigotes, with an IC₅₀ value of 20 µM. scielo.br It also demonstrated effectiveness against amastigote forms with an IC₅₀ value of 20.6 µM. scielo.br Ultrastructural analysis of amastigotes treated with lupenone revealed the presence of lipid inclusions in the cytoplasm, suggesting potential interference with the parasite's lipid biosynthesis pathways. scielo.brresearchgate.net While less potent than the reference drug amphotericin B, lupenone was found to be significantly less cytotoxic. scielo.br A mixture of lupenone and β-caryophyllene oxide (1:4 ratio) has also shown activity against L. amazonensis promastigotes, with an IC₅₀ value ranging from 14 to 39.3 μg/ml depending on the Leishmania species tested, and demonstrated better selectivity than β-caryophyllene oxide alone. researchgate.net
Table 2: Activity of Lupenone against Leishmania amazonensis
| Parasite Form | IC₅₀ (µM) | Observed Effects | Source |
| Promastigotes | 20 | Reduced proliferation | scielo.br |
| Amastigotes | 20.6 | Reduced growth, Lipid inclusions observed | scielo.brresearchgate.net |
Implications for Chagas Disease Pathogenesis
Lupenone has been noted for its potential in improving Chagas disease, caused by Trypanosoma cruzi. researchgate.netnih.govchemsrc.com A mixture of lupenone and caryophyllene (B1175711) oxide (1:4 ratio) has demonstrated trypanocidal activity against the epimastigote forms of T. cruzi in vitro, with an IC₅₀ of 10.4 μg/mL. chemfaces.combiocrick.com This mixture also showed a synergistic effect against the parasite. chemfaces.combiocrick.com Furthermore, testing of this terpenoid mixture in infected mice showed a significant reduction (more than 80%) in the number of amastigote nests in cardiac tissue and skeletal muscle at a dose of 20.8 mg·kg⁻¹·day⁻¹. chemfaces.combiocrick.com However, lupenone tested alone did not show activity against Trypanosoma cruzi trypomastigotes in an initial screening. scielo.br
Antioxidant Mechanisms and Cellular Protection
Lupenone has been reported to exhibit antioxidant activity, contributing to cellular protection. ontosight.aiselleckchem.com Oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. nih.govmdpi.com Lupenone has been shown to protect SH-SY5y neuroblastoma cells against methamphetamine (METH)-induced neuronal apoptosis. selleckchem.comnih.gov This protective effect is associated with the PI3K/Akt pathway. selleckchem.comnih.gov Lupenone treatment significantly reduced the apoptotic cell population and recovered the diminished expression of anti-apoptotic proteins like Bcl-2, Caspase3, Caspase7, and Caspase8 in METH-exposed cells. nih.gov The protective effects on activated T cells exposed to METH were also observed, associated with the prevention of MAPK and PI3K/Akt/mTOR pathways and the recovery of CD40L expression and cell viability. plos.orgnih.gov
Melanogenesis Modulation
Lupenone has been investigated for its effects on melanogenesis, the process of melanin (B1238610) production in the skin. chemfaces.comacs.orgmdpi.com
Stimulation of Melanin Biosynthesis in Cellular Models
Lupenone has been shown to stimulate melanogenesis in cellular models, specifically in murine melanoma B16 2F2 cells. caymanchem.comacs.orgresearchgate.net This stimulation occurs by increasing the expression of the tyrosinase enzyme. chemfaces.comresearchgate.netnih.gov While lupenone may not directly affect tyrosinase enzyme activity, it can increase tyrosinase expression at both the transcriptional and translational levels. researchgate.netnih.gov The mechanism involves the inhibition of mitogen-activated protein kinase (MAPK) phosphorylated extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation. chemfaces.combiocrick.commdpi.comresearchgate.netnih.govspandidos-publications.com Inhibition of ERK phosphorylation is known to upregulate melanogenesis. mdpi.comspandidos-publications.com Lupenone has been reported to induce melanogenesis in B16 2F2 cells with an EC₅₀ of 0.35 µM. caymanchem.com This effect suggests potential applications for treating hypopigmentation disorders. chemfaces.combiocrick.com
Table 3: Effect of Lupenone on Melanogenesis in B16 Cells
| Cellular Model | Effect on Melanogenesis | Mechanism | EC₅₀ (µM) | Source |
| Murine melanoma B16 2F2 | Stimulation | Increased tyrosinase expression via inhibited ERK1/2 phosphorylation | 0.35 | caymanchem.comchemfaces.combiocrick.comresearchgate.netnih.gov |
Inhibition of ERK1/2 Activation
Lupenone has been shown to stimulate melanogenesis in B16 murine melanoma cells through the inhibition of ERK1/2 activation. biocrick.comnih.govresearchgate.netchemfaces.comthieme-connect.com Studies indicate that lupenone increases tyrosinase enzyme expression, a key enzyme in melanin production, by inhibiting the phosphorylation of mitogen-activated protein kinase phosphorylated extracellular signal-regulated kinases 1 and 2 (ERK1/2). biocrick.comnih.govresearchgate.netchemfaces.com This suggests a potential application for lupenone in treating hypopigmentation disorders. biocrick.comnih.govresearchgate.netchemfaces.com Research using Erica multiflora leaf extract and its active compound, lupenone, demonstrated this effect by increasing tyrosinase expression at both transcriptional and translational levels, likely due to the inhibited ERK1/2 activation. biocrick.comchemfaces.com
Neuroprotective Potential in Cellular Models
Lupenone has demonstrated neuroprotective effects in cellular models, particularly against methamphetamine (METH)-induced neurotoxicity. researchgate.netresearchgate.netnih.gov Studies using SH-SY5y neuroblastoma cells, a model for neuroprotection and neurotoxicity studies, have investigated lupenone's protective role against METH-induced apoptosis. researchgate.netresearchgate.netnih.govdntb.gov.ua
Modulation of PI3K/Akt/mTOR Signaling Pathway
Research indicates that lupenone's neuroprotective effects involve the modulation of the PI3K/Akt/mTOR signaling pathway. researchgate.netresearchgate.netdntb.gov.uachemondis.commdpi.comnih.gov In METH-treated SH-SY5y cells, lupenone treatment was found to recover the diminished phosphorylation levels of PI3K, Akt, and mTOR. researchgate.netnih.govmdpi.com This pathway is crucial for regulating cell survival, proliferation, and apoptosis. researchgate.netmdpi.com
Attenuation of Apoptotic Processes
Lupenone has been shown to attenuate apoptotic processes in cellular models. researchgate.netresearchgate.netnih.govnih.govablesci.com In METH-exposed SH-SY5y cells, lupenone treatment significantly reduced the apoptotic cell population. researchgate.net This was accompanied by a recovery in the diminished expression of anti-apoptotic proteins, including Bcl-2, Caspase3, Caspase7, and Caspase8, which had been suppressed by METH exposure. researchgate.netnih.gov The protective effect on anti-apoptotic protein expression is linked to the increased phosphorylation level of PI3K/Akt. researchgate.netnih.gov Furthermore, lupenone has been shown to attenuate thapsigargin-induced endoplasmic reticulum stress and apoptosis in pancreatic beta cells, potentially by inhibiting store-operated calcium entry (SOCE) through the hindrance of Pyk2-mediated Stim1 tyrosine phosphorylation. nih.govablesci.com
Antimicrobial Research (Antibacterial and Antifungal)
Lupenone has exhibited antimicrobial activity in research studies. scispace.comuonbi.ac.keresearchgate.netajol.infouonbi.ac.ke Extracts from the root bark of Lonchocarpus eriocalyx, containing lupenone and lupeol (B1675499), showed activity against various bacterial and fungal strains. scispace.comuonbi.ac.keajol.infouonbi.ac.ke Specifically, these extracts demonstrated antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, and antifungal activity against Saccharomyces cerevisiae. scispace.comuonbi.ac.keajol.infouonbi.ac.ke Isolated lupenone and lupeol from L. eriocalyx were also active against these microorganisms, with lupeol generally showing greater activity than lupenone at a concentration of 100 mg/ml. scispace.comuonbi.ac.keajol.infouonbi.ac.ke Another study screening Albizia inundata extracts and lupenone also reported antibacterial and antifungal activity of lupenone against tested strains, including Gram-positive and Gram-negative bacteria and Candida albicans. researchgate.net
| Microorganism | Activity (vs. Gentamicin (B1671437)/Nystatin) | Source Plant |
|---|---|---|
| Pseudomonas aeruginosa | 24-32% of gentamicin (extract) | Lonchocarpus eriocalyx scispace.com |
| Escherichia coli | 20-35% of gentamicin (extract) | Lonchocarpus eriocalyx scispace.com |
| Staphylococcus aureus | 20-35% of gentamicin (extract) | Lonchocarpus eriocalyx scispace.com |
| Saccharomyces cerevisiae | 86.8% of nystatin (B1677061) (decoction) | Lonchocarpus eriocalyx scispace.com |
| Saccharomyces cerevisiae | 1.2 cm zone of inhibition (100mg/ml) | Lonchocarpus eriocalyx uonbi.ac.keajol.info |
| S. aureus | Active | Albizia inundata researchgate.net |
| E. coli | Active | Albizia inundata researchgate.net |
| P. aeruginosa | Active | Albizia inundata researchgate.net |
| Candida albicans | Active | Albizia inundata researchgate.net |
Abiotic Stress Response in Plants (e.g., Drought Tolerance in Solanum Lycopersicum)
Research suggests that lupenone may play a role in the abiotic stress response in plants, particularly in enhancing drought tolerance in Solanum Lycopersicum (tomato). plos.orgnih.govplos.orgresearchgate.netresearchgate.netdntb.gov.uaplos.orgresearchgate.net Drought stress is a major factor limiting crop yield worldwide. plos.orgnih.govresearchgate.netresearchgate.netresearchgate.net Studies utilizing computational biology approaches, including molecular docking and dynamics simulations, have explored the potential of lupenone to improve drought resistance in tomato plants. plos.orgnih.govplos.orgresearchgate.netresearchgate.net
Interaction with Plant Transcription Factors (e.g., WRKY Proteins)
Lupenone has shown a strong affinity for WRKY proteins, a prominent family of plant transcription factors involved in growth, development, and stress responses. plos.orgnih.govplos.orgresearchgate.netmdpi.comnih.gov Molecular docking studies have determined a binding energy of -9.64 kcal/mol between lupenone and a WRKY protein (PDB ID: 2AYD), indicating a strong interaction. plos.orgnih.govplos.orgresearchgate.net This interaction is considered essential for developing plants resilient to both biotic and abiotic stress. plos.orgnih.govplos.orgresearchgate.net Molecular dynamics simulations further support the stability of the complex formed between lupenone and the 2AYD protein. plos.orgplos.org Understanding these interactions is crucial for characterizing the binding affinity of compounds to drought transcription factor-associated targets and identifying phyto-agents that can enhance drought tolerance. plos.orgnih.govplos.orgresearchgate.net
Molecular Mechanisms and Target Identification
Ligand-Protein Interaction Studies
Lupenone's biological effects are predicated on its ability to physically interact with and modulate the function of various proteins. Through a combination of enzymatic assays and computational modeling, researchers have identified several key protein targets, shedding light on its mechanism of action.
Lupenone has been demonstrated to inhibit several key enzymes implicated in different pathological processes. The nature of this inhibition, whether competitive, non-competitive, or otherwise, provides insight into its binding mechanisms.
One of the well-documented targets of lupenone is α-amylase , an enzyme involved in carbohydrate metabolism. Studies have shown that lupenone inhibits porcine pancreatic α-amylase in a non-competitive manner. sciencebiology.orgresearchgate.net This suggests that lupenone binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. sciencebiology.org This binding event reduces the enzyme's maximum reaction rate (Vmax) without altering its affinity for the substrate (Km). sciencebiology.org The inhibitor constant (Ki) for this interaction has been determined to be 30 μM. sciencebiology.org
Another significant target is Protein Tyrosine Phosphatase 1B (PTP1B) , an enzyme that plays a role in metabolic regulation. researchgate.nettargetmol.com Lupenone is a potent, non-competitive inhibitor of PTP1B, with reported IC50 values of 15.11 ± 1.23 μM and a Ki value of 21.24 μM. researchgate.nettargetmol.com Molecular docking simulations support this finding, showing a favorable binding energy of -8.56 kcal/mol. researchgate.net
In the context of neurodegenerative disease research, lupenone has been studied for its effect on β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . Unlike its interaction with α-amylase and PTP1B, lupenone acts as a competitive inhibitor of BACE1, with a reported IC50 value of 62.98 μM. nih.gov This competitive inhibition indicates that lupenone likely binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov
Computational studies have also explored lupenone's potential as an antiviral agent. Molecular docking simulations predicted that lupenone binds effectively to the E1 spike protein of the Semliki Forest Virus (SFV), a potential mechanism for fusion inhibition. nih.gov The calculated binding energy for this interaction was -8.2 kcal/mol, suggesting a strong and stable complex. nih.gov Further molecular dynamics simulations corroborated this stable interaction, highlighting the role of non-bonded van der Waal's forces. nih.gov Additionally, docking studies have shown that lupenone can bind strongly with key proteins in the inflammatory cascade, including MCP-1, IL-1β, TNF-α, IKKβ, IκBα, and NF-κB p65, with binding energies all below -5 kcal/mol. nih.gov
The interaction of lupenone with its target proteins initiates a cascade of intracellular events, leading to the modulation of critical signaling pathways. A significant body of research points to the influence of lupenone on pathways central to inflammation and cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways. medchemexpress.comselleckchem.com
Network pharmacology analyses have predicted that lupenone can regulate multiple proteins involved in inflammatory signaling. nih.gov These include transcription factors like p65 and AP-1, as well as upstream regulators such as NF-kappa-B inhibitor alpha (IκBα) and epidermal growth factor receptor (EGFR). nih.gov This regulatory action places lupenone as a modulator of the PI3K-Akt, Toll-like receptor, and NF-κB signaling pathways. medchemexpress.comnih.gov Experimental evidence supports these predictions, showing that lupenone can suppress neuronal apoptosis by activating the PI3K/Akt pathway. selleckchem.com Furthermore, it has been demonstrated that lupenone exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines. nih.gov
The broader class of lupane-type triterpenoids, to which lupenone belongs, is known to affect a range of signaling cascades crucial in cellular regulation. nih.gov These include the PI3K-Akt-mTOR axis, the IKK/NF-κB signaling axis, the STAT3 pathway, and MAPK cascades, all of which are fundamental to processes like cell cycle progression, apoptosis, and inflammation. nih.gov
Elucidation of Structure-Activity Relationships at the Molecular Level
Understanding the relationship between the chemical structure of lupenone and its biological activity is key to optimizing its therapeutic potential. Structure-activity relationship (SAR) studies aim to identify the specific chemical features responsible for its interaction with biological targets.
A comparative molecular docking study of lupenone and its structural analog, lupeol (B1675499), against BACE1 provides direct insight into the SAR for this particular target. nih.gov Lupeol, which contains a hydroxyl group at the C-3 position, exhibited significantly more potent inhibition of BACE1 than lupenone, which has a ketone group at the same position. nih.gov The docking analysis revealed that the hydroxyl group of lupeol forms two crucial hydrogen bonds with the catalytic aspartic residue (ASP32) and SER35 in the active site of BACE1. nih.gov In contrast, the ketone group of lupenone did not form any hydrogen bonds with the enzyme, resulting in a lower binding affinity. nih.gov This suggests that for BACE1 inhibition, the presence of a hydrogen-donating hydroxyl group at the C-3 position is critical for effective binding and inhibitory activity. nih.gov This highlights the importance of the C-3 functional group in the molecular recognition of lupane-type triterpenoids by their protein targets.
Computational and in Silico Approaches in Lupenone Research
Molecular Docking Simulations for Target Prediction and Binding Affinity
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (such as lupenone) when bound to a protein or other biological target. This method helps to understand the nature of intermolecular interactions and estimate the binding affinity between the molecule and its target.
Studies have employed molecular docking to investigate the potential of lupenone against various targets. For instance, molecular docking studies were used to explore the interaction of lupenone with the E1 spike protein of the Semliki Forest Virus (SFV), suggesting its potential as a fusion inhibitor. plos.org The docking analysis revealed major interactions within the binding cavity, including non-bonded van der Waal's and Pi-alkyl interactions. plos.org
Another study utilized molecular docking to assess the affinity of lupenone for nine core proteins within the TGF-β/Smad/CTGF signaling pathway, which is implicated in renal fibrosis. probiologists.com The results indicated that lupenone could bind well with these targets, with binding energies smaller than -5 kJ/mol, suggesting good affinity and a potential role in anti-renal fibrosis effects through this pathway. probiologists.com
Molecular docking has also been applied to investigate the cytotoxic activity of lupenone against cancer targets. Studies screening compounds from Roscoea purpurea root extracts used molecular docking with protein targets 6G9X and 4DDR, showing that lupenone exhibited good binding affinity compared to the standard drug Methotrexate against these targets. rjptonline.orgrjptonline.org This suggested potential cytotoxic activity. rjptonline.org
Furthermore, molecular docking studies have explored the interaction of lupenone with specific protein targets related to neuroblastoma and drought tolerance in plants. In the context of neuroblastoma, in silico analysis predicted lupenone's association with PI3K/Akt and NFκB pathways. mdpi.com For drought tolerance in Solanum Lycopersicum, molecular docking indicated a strong affinity of lupenone for the WRKY protein, a transcriptional factor involved in drought resistance. nih.govresearchgate.net The binding affinity was reported as -9.64 kcal/mol. nih.govresearchgate.net
Molecular docking has also been used in the study of lupenone derivatives as potential inhibitors of the human papillomavirus (HPV) oncoprotein E6. researchgate.netnih.govnih.gov Docking assessments against the E6 oncoprotein (PDB ID: 3PY7) were performed to understand the binding affinity and stability of the complexes, focusing on the LxxLL-binding pocket. nih.gov
Here is a summary of some molecular docking findings:
| Target Protein (PDB ID if available) | Biological Context | Binding Affinity (kcal/mol or kJ/mol) | Key Interactions Predicted | Source |
| E1 spike protein (2ALA) | Semliki Forest Virus fusion | Not explicitly stated in kcal/mol or kJ/mol | Non-bonded van der Waal's and Pi-alkyl interactions | plos.org |
| TGF-β/Smad/CTGF pathway proteins | Renal fibrosis | < -5 kJ/mol | Good binding with 9 core targets | probiologists.com |
| 6G9X and 4DDR | Cytotoxic activity (Lymphoma) | Higher/similar selectivity score vs Methotrexate | Good binding affinity | rjptonline.orgrjptonline.org |
| WRKY protein | Drought tolerance (S. Lycopersicum) | -9.64 kcal/mol | Strong affinity | nih.govresearchgate.net |
| E6 oncoprotein (3PY7) | HPV-associated cervical cancer | Not explicitly stated in kcal/mol or kJ/mol | Binding to the LxxLL-binding pocket | nih.gov |
| 5H08 and 2ZHV | Glioblastoma and Alzheimer's | -9.54 kcal/mol (5H08), -10.59 kcal/mol (2ZHV) | Profound binding affinities | researchgate.net |
| 6UI4 protein | Fusarium circinatum | -9.99 kcal/mol | Nuanced intermolecular interactions | x-mol.netresearchgate.net |
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are computational techniques that provide insights into the dynamic behavior and stability of a ligand-target complex over time. While molecular docking provides a static snapshot of the potential binding pose, MD simulations account for the flexibility of both the ligand and the target, offering a more realistic representation of their interaction in a simulated physiological environment.
MD simulations have been employed in conjunction with docking studies to validate the stability of lupenone-target complexes. For the interaction of lupenone with the E1 spike protein of SFV, MD simulations on a timescale of 200 ns corroborated the interaction patterns observed in docking studies and confirmed the formation of a stable complex. plos.orgdntb.gov.ua Analysis of the free energy landscape and principal component analysis (PCA) further substantiated the stability. plos.org
In the study investigating lupenone's potential against Fusarium circinatum, MD simulations were used to validate the stability of the complex formed between lupenone and the 6UI4 protein, revealing a binding free energy of -9.99 kcal/mol. x-mol.netresearchgate.net
MD simulations have also been crucial in evaluating the stability of lupenone and its derivatives when bound to the HPV E6 oncoprotein. researchgate.netnih.govnih.gov These simulations confirmed the structural robustness and minimal conformational fluctuations of several top-performing lupenone derivatives over time. researchgate.netnih.gov Time evolution of root mean square deviation (RMSD) values and Radius of Gyration (Rg) analysis were used to indicate global structural stability and protein compactness. researchgate.net
Furthermore, MD simulations extending up to 100 ns were conducted to study the interaction of lupenone with the 2AYD protein (likely related to the WRKY transcription factor based on the context of drought tolerance in S. Lycopersicum). researchgate.netplos.org These simulations revealed the establishment of hydrogen bonds between lupenone and the protein throughout the simulation. plos.org
MD simulations have also been applied to explore the therapeutic implications of lupenone for glioblastoma multiforme and Alzheimer's amyloid beta pathogenesis by providing insights into the stability and intricacies of interactions with key protein structures like 5H08 and 2ZHV over a simulation period of 150 ns. researchgate.net
Virtual Screening for Identification of Novel Biological Targets
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. nvidia.comscielo.br VS can be structure-based, utilizing the 3D structure of the target protein, or ligand-based, using information from known active molecules. nvidia.comscielo.br
While the provided search results primarily focus on docking and dynamics of lupenone with specific targets, the application of virtual screening in lupenone research is implied in studies aiming to find novel biological roles or identify potential targets for its known activities.
For instance, the in silico analysis predicting lupenone's association with PI3K/Akt and NFκB pathways in the context of neuroprotection can be considered a form of target identification, potentially guided by virtual screening approaches or network pharmacology analysis. mdpi.com Functional enrichment analysis with candidate target genes has suggested lupenone's potential involvement in pathways related to apoptosis, osteoclast differentiation, NFκB signaling, and PI3K/Akt signaling. mdpi.com
Another study mentioned using virtual screening and structure-based docking approaches to identify molecules that effectively inhibit a target related to drought resistance, with lupenone being the compound of interest examined for structural stability. plos.org This highlights how VS can be used to prioritize compounds like lupenone for further investigation against a specific target.
An in silico study analyzing active metabolites from Libidibia ferrea used various computational programs to predict pharmacokinetic, physicochemical, toxicological, and biological activities, identifying lupenone as active against the protozoan Leishmania and promising against neoplasms and inflammation. rsdjournal.org While not explicitly stated as a large-scale virtual screen against numerous targets, this study demonstrates the use of in silico methods, which can include VS components, to predict potential biological activities and thus infer potential targets.
Virtual screening, particularly structure-based virtual screening (SBVS) using molecular docking, is a common approach for screening large compound collections against a target protein of known 3D structure to predict binding modes and affinities. rjptonline.orgnvidia.comscielo.brdiva-portal.org This aligns with the numerous docking studies reported for lupenone against various protein targets. The increasing availability of vast chemical libraries and advancements in protein structure prediction further enhance the potential of VS in identifying novel targets for compounds like lupenone. scielo.brdiva-portal.org
Ethnobotanical Significance of Lupenone Containing Plants
Traditional Uses in Indigenous Medicine Systems
Plants containing lupenone have been utilized in various indigenous medicine systems for a range of ailments. The traditional applications are diverse, reflecting the wide distribution of lupenone-containing flora and the varied health needs of different cultures.
For instance, Adenophora triphylla var. japonica, a plant known to contain lupenone, has been empirically used in traditional oriental medicine for managing airway inflammatory diseases. nih.gov Research suggests that lupenone, along with other components like lupeol (B1675499) and taraxerol, may contribute to these traditional uses by inhibiting airway mucin production and gene expression. nih.gov
Another example is Costus afer, from which lupenone has been isolated from leaf extracts. Regional sources have recognized its therapeutic benefits, including potential anti-cancer properties, within traditional medicine systems such as Ayurveda, Unani, Siddha, and Holistic health. wisdomlib.org
Diospyros melanoxylon, an Indian plant whose leaves are traditionally used for making bidis (traditional cigarettes), has also been reported to contain lupenone in its bark. sciencebiology.org While the leaves have traditional uses for conditions like mental disorders, heart palpitation, and nervous breakdown, recent studies exploring the plant's anti-diabetic and hypolipidemic activities have identified lupenone as a constituent, suggesting a potential link between the compound and some of the observed traditional effects, although the specific phytochemicals responsible are still being elucidated. sciencebiology.org
Roscoea purpurea, locally known as "Kakoli" in the Himalayan region, is another plant where lupenone has been isolated from the roots. semanticscholar.orgresearchgate.net This plant is a significant component of the 'Ashtwarga' group of plants used in Ayurvedic preparations, including Chyawanprash, known for their anti-aging and rejuvenating properties. semanticscholar.orgresearchgate.net Traditionally, different parts of R. purpurea are used for treating conditions like diarrhea, diabetes, inflammatory disorders, rheumatic pain, and fever. researchgate.net The isolation of lupenone from this plant supports further investigation into its role in these traditional applications. semanticscholar.orgresearchgate.net
Betula utilis, the Himalayan silver birch or Bhojpatra, is a plant deeply integrated into traditional and folk medicine, particularly in Ayurveda. japsonline.com Its bark is used in various Ayurvedic medicines for ailments such as ear and blood disorders, pneumonia, convulsions, leprosy, and skin infections. japsonline.com Phytochemical analysis of B. utilis has revealed the presence of lupenone among its main constituents, alongside compounds like betulin (B1666924) and lupeol, suggesting that lupenone may contribute to the plant's diverse traditional medicinal uses. japsonline.com
The genus Anthocleista, distributed in tropical Africa, Madagascar, and the Comoros, also contains species from which lupenone has been identified. nih.gov Traditionally, these plants are used for a wide array of conditions including diabetes, hypertension, malaria, and inflammatory issues. nih.gov While pharmacological studies have supported some of these traditional uses, further research is needed to fully understand the contribution of specific compounds like lupenone. nih.gov
Kielmeyera coriacea is another plant species where lupenone has been found in the leaf extract. grafiati.com Ethnobotanical studies on plants like K. coriacea contribute to understanding the cultural significance and traditional medicinal uses of species containing such compounds. grafiati.com
Euphorbia neriifolia, a plant well-known in India for its medicinal properties in Unani medicine, also contains lupenone in its leaves. nih.gov It is traditionally used for various conditions, including arthritis, and has reported antimicrobial and antiviral properties, which could be linked to the presence of compounds like lupenone. nih.gov
These examples highlight the widespread presence of lupenone in plants used across different indigenous medicine systems, suggesting its potential, albeit often unelucidated, role in their therapeutic effects.
Role in Traditional Vegetarian Diets
Lupenone is frequently consumed as part of human vegetarian diets due to its presence in many edible plants. researchgate.netnih.gov The consumption of lupenone through traditional vegetarian diets is considered significant. researchgate.netnih.govgoogle.com While specific studies focusing solely on the dietary intake levels of lupenone in traditional vegetarian diets are limited in the provided search results, the broad distribution of lupenone in various plant families commonly included in such diets indicates its regular presence in the diet of populations relying heavily on plant-based food sources. researchgate.netnih.gov
Traditional vegetarian diets often center around staples like legumes, cereals, vegetables, fruits, nuts, and seeds. mdpi.comhealthdirect.gov.au As lupenone is found in numerous families including Leguminosae and Musaceae (bananas), its consumption is inherent to the dietary patterns that utilize these plant resources. researchgate.netnih.govsciencebiology.org The inclusion of lupenone-containing plants in traditional food practices underscores a long-standing, albeit perhaps unconscious, human exposure to this compound through diet.
Anthropological and Ecological Considerations
The presence and use of lupenone-containing plants have implications for both anthropological and ecological studies. From an anthropological perspective, the traditional knowledge surrounding the use of these plants in medicine and diet provides valuable insights into human-environment interactions, cultural practices, and the development of traditional healing systems. therai.org.ukpressbooks.pubopenedition.orgun.orgecologyandsociety.org Ethnobotanical surveys, which document the traditional uses of plants by indigenous communities, are crucial for preserving this knowledge and understanding the cultural significance of compounds like lupenone within these contexts. grafiati.comd-nb.info The selection and sustained use of plants containing lupenone by various cultures over time suggest an empirical understanding of their properties, even without modern chemical identification.
Advanced Analytical Method Development for Lupenone Quantification
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the quantitative analysis of phytopharmaceuticals due to its specificity and high separation capability for complex mixtures frontiersin.org.
Reversed-Phase HPLC Applications
Reversed-phase HPLC (RP-HPLC) is a common approach for the analysis of lupenone. A reversed-phase HPLC method has been developed and applied for the simultaneous determination of lupenone and β-sitosterol in Rhizoma Musae. nih.govresearchgate.netnih.govmdpi.com This method was reported as the first optimized HPLC method for quantifying both compounds and was used to assess their levels in samples grown under different environmental conditions. nih.govresearchgate.netnih.govmdpi.com
In another study focusing on black rice bran extract, reversed-phase HPLC was employed for the separation of the unsaponified fraction, which contained lupenone among other compounds. scienceopen.com A semi-preparative C18 column was used with methanol (B129727) as the mobile phase and detection at 210 nm. scienceopen.com
HPLC-UV and LC-ESI-QTOF-MS Characterization
HPLC coupled with UV detection (HPLC-UV) is utilized for the quantification of compounds that absorb UV light at specific wavelengths. For lupenone and β-sitosterol analysis in Rhizoma Musae, detection signals were found to be stronger at 206 nm. nih.govmdpi.com Monitoring absorbance at 206 nm is conducive to the detection of both compounds. nih.govmdpi.com A developed HPLC-UV method for discriminating Adenophorae Radix noted that pentacyclic skeleton compounds, including lupenone, lupeol (B1675499), and taraxerol, have poor UV detection intensity because they lack a chromophore group. koreascience.kr
Liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) is a powerful tool for the comprehensive characterization and tentative identification of compounds in complex matrices mdpi.comnih.gov. While direct applications for lupenone using LC-ESI-QTOF-MS were not extensively detailed in the search results, this hyphenated technique is generally recognized for its high sensitivity and accuracy in determining the profile of plant materials, including triterpenoids frontiersin.orgmdpi.comresearchgate.net. LC-ESI-MS/MS and UPLC-ESI-QTOF/MS techniques have been used to identify various compounds in plant extracts based on accurate mass, MS/MS data, and comparison with literature researchgate.net.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an efficient and widely used technique for the quantification and identification of marker molecules in plant materials frontiersin.org. An HPTLC method has been developed and validated for the quantification of lupenone in the stem bark of Diospyros melanoxylon. akjournals.comresearchgate.netakjournals.comresearchgate.net
The HPTLC analysis of lupenone in D. melanoxylon was performed on HPTLC plates using a mobile phase of n-hexane and ethyl acetate (B1210297) (8.2:1.8, v/v). akjournals.comresearchgate.netakjournals.com Quantification was carried out at 395 nm after derivatization with a methanol-sulfuric acid reagent. akjournals.comresearchgate.netakjournals.com The method demonstrated good linearity in the range of 100–500 ng spot⁻¹ with an r² value of 0.9997. akjournals.comresearchgate.netakjournals.com The limits of detection (LOD) and quantification (LOQ) were reported as 40 ng and 100 ng per spot, respectively. akjournals.comresearchgate.netakjournals.com The instrumental precision showed a coefficient of variation (CV) of 1.01%, and the repeatability of the method was 2.17% (CV). akjournals.comresearchgate.netakjournals.com Recovery experiments at different spiking levels (80%, 100%, and 120%) showed an average recovery of 98.73%, with low CV values indicating sufficient accuracy. akjournals.com
Table 1: HPTLC Method Validation Data for Lupenone Quantification in Diospyros melanoxylon Stem Bark akjournals.comresearchgate.netakjournals.com
| Parameter | Value |
| Linearity Range | 100–500 ng spot⁻¹ |
| Correlation Coefficient (r²) | 0.9997 |
| LOD | 40 ng spot⁻¹ |
| LOQ | 100 ng spot⁻¹ |
| Instrumental Precision (CV) | 1.01% |
| Repeatability (CV) | 2.17% |
| Average Recovery | 98.73% |
Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages in terms of speed, sensitivity, and reduced solvent consumption compared to conventional HPLC frontiersin.orgscilit.com. A reversed-phase UHPLC method was developed for the simultaneous determination of lupenone and β-sitosterol in Rhizoma Musae. nih.govoup.com This method utilized a C18 column with methanol and 0.1% aqueous acetic acid (100:4, v/v) as the mobile phase, a flow rate of 0.1 mL/min, and detection at 206 nm using a diode array detector (DAD) and an evaporative light scattering detector (ELSD). nih.govoup.com The separation was achieved within 20 minutes. nih.govoup.com The RP-UHPLC method was validated for accuracy, precision, LOD, and LOQ, and both DAD and ELSD were found suitable for the determination of lupenone and β-sitosterol, with DAD exhibiting better sensitivity. nih.govoup.com
Table 2: RP-UHPLC Method Parameters for Lupenone and β-Sitosterol Quantification in Rhizoma Musae nih.govoup.com
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) spkx.net.cn or similar C18 nih.govoup.com |
| Mobile Phase | Methanol : 0.1% aqueous acetic acid (100:4, v/v) nih.govoup.com or Acetonitrile : Water (85:15, V/V) spkx.net.cn |
| Flow Rate | 0.1 mL/min nih.govoup.com or 0.3 mL/min spkx.net.cn |
| Column Temperature | 50°C nih.govoup.com or 30°C spkx.net.cn |
| Detection Wavelength | 206 nm (DAD) nih.govoup.comspkx.net.cn |
| Detectors | DAD, ELSD nih.govoup.com |
| Injection Volume | 1.0 µL nih.govoup.com |
| Analysis Time | 20 min nih.govoup.com |
Gas Chromatography (GC) is another chromatographic technique applicable for the analysis of triterpenoids like lupenone frontiersin.org. A simple GC method with a Flame Ionization Detector (FID) was developed and validated for the determination of lupenone and β-sitosterol in Adenophorae Radix. koreascience.krresearchgate.net This method used a gradient thermal ramping program with nitrogen as the carrier gas. koreascience.krresearchgate.net The GC-FID method was validated for linearity, precision, accuracy, and robustness and successfully applied for the quantification of these compounds in Adenophorae Radix extract. koreascience.krresearchgate.net GC-MS has also been used for the tentative identification of lupenone in black rice bran extract scienceopen.com.
Table 3: GC-FID Method Parameters for Lupenone and β-Sitosterol Quantification in Adenophorae Radix koreascience.krresearchgate.net
| Parameter | Condition |
| Detector | FID koreascience.krresearchgate.net |
| Column | VA-5MS [(5%-phenyl)methlypolysiloxane, 30m*0.25mm, 0.25 µm] osti.gov |
| Carrier Gas | Nitrogen koreascience.krresearchgate.net |
| Flow Rate | 2.0 mL/min koreascience.krresearchgate.net or 0.6 mL/min researchgate.net |
| Injection Volume | 2 µL koreascience.krresearchgate.net |
| Split Ratio | 1:80 koreascience.krresearchgate.net or 150:1 researchgate.net |
| Method | Gradient thermal ramping koreascience.krresearchgate.net |
Comparative Biological and Pharmacological Studies
Comparison with Related Lupane (B1675458) Triterpenoids (e.g., Lupeol (B1675499), Betulinic Acid)
Lupenone, lupeol, and betulinic acid are all naturally occurring pentacyclic triterpenoids with a lupane skeleton, but they exhibit distinct pharmacological profiles mdpi.comresearchgate.net. Studies comparing their activities highlight the influence of functional groups on their biological effects.
For instance, in studies evaluating the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme considered a target for type 2 diabetes and obesity, lupeol demonstrated a lower IC₅₀ value (5.6 ± 0.9 µM) compared to lupenone (13.7 ± 2.1 µM), indicating a stronger inhibitory effect chemfaces.combiocrick.com. Both compounds were identified as non-competitive inhibitors of PTP1B chemfaces.combiocrick.com.
In the context of anti-Toxoplasma gondii activity, betulone (B1248025) (a 3-oxo derivative of betulin (B1666924), structurally similar to lupenone which is a 3-oxo derivative of lupeol) showed higher activity with a lower IC₅₀ value (2.7 µM) compared to lupeol (13.8 µM) and betulinic acid (8.3 µM). This suggests that the presence of a ketone group at C-3 might enhance activity against T. gondii parasite-journal.org. However, lupeol and betulin showed significantly high wound healing activity in a scratch wound assay, while lupenone was significantly less active. This suggests that the presence of a 3-OH group might be essential for the wound healing activity of the lupane skeleton ou.ac.lk.
Studies on anti-inflammatory activity have also shown variations. While lupeol and betulin suppressed stimulus-induced superoxide (B77818) generation and tyrosyl phosphorylation in human neutrophils, betulinic acid showed low suppressive effect. Lupeol and betulin also suppressed PMA-induced superoxide generation, but lupenone and betulinic acid did not. nih.gov.
Comparative studies on BACE1 inhibition, relevant to Alzheimer's disease, revealed that lupeol exhibited notable inhibitory activity with a low inhibition constant (Ki) value (1.43 µmol/L), while lupenone showed moderate activity with a higher IC₅₀ value (62.98 μmol/L). researchgate.net. Molecular docking studies suggested that the hydroxyl group of lupeol forms hydrogen bonds with key residues in BACE1, contributing to its higher binding affinity compared to the ketone group of lupenone researchgate.net.
The following table summarizes some comparative biological activities:
| Compound | PTP1B Inhibition (IC₅₀) | Anti-T. gondii Activity (IC₅₀) | Wound Healing Activity | BACE1 Inhibition (IC₅₀) |
| Lupenone | 13.7 ± 2.1 µM biocrick.com | Not specified (Betulone: 2.7 µM) parasite-journal.org | Low ou.ac.lk | 62.98 µmol/L researchgate.net |
| Lupeol | 5.6 ± 0.9 µM biocrick.com | 13.8 µM parasite-journal.org | High ou.ac.lk | 5.12 µmol/L researchgate.net |
| Betulinic Acid | Not specified | 8.3 µM parasite-journal.org | Low ou.ac.lk | Not specified |
Note: IC₅₀ values can vary depending on the experimental conditions and the specific assay used.
These comparisons underscore that minor structural differences among lupane triterpenoids can lead to notable variations in their biological activities.
Synergistic Effects in Complex Plant Extracts
Naturally occurring compounds in plant extracts often exhibit synergistic effects, where the combined effect of the compounds is greater than the sum of their individual effects mdpi.com. Lupenone is frequently found alongside other triterpenoids and bioactive compounds in various plant species phytomolecules.commdpi.comnih.gov.
Studies investigating the trypanocidal activity of extracts from Serjania yucatanensis identified a mixture of lupenone and caryophyllene (B1175711) oxide as responsible for the activity. nih.gov. Further research confirmed a synergistic effect between lupenone and caryophyllene oxide against epimastigote forms of Trypanosoma cruzi. A 1:4 mixture of lupenone and caryophyllene oxide showed higher activity (IC₅₀ = 10.4 µg/mL) compared to a 1:1 mixture (IC₅₀ = 80.3 µg/mL), and the synergistic effect was confirmed by a fractional inhibitory concentration (FIC) value of 0.46 nih.gov. This suggests that lupenone can act synergistically with other compounds present in complex plant matrices to enhance specific biological activities.
The potent effectiveness of lupenone-rich fractions from plants like Cissus quadrangularis in suppressing lipid accumulation in adipocytes has been attributed to potential synergistic effects with other co-occurring compounds with similar chemical properties mdpi.com. While lupenone constitutes a major portion of such fractions, its activity can be enhanced by the presence of other compounds mdpi.com.
Future Research Trajectories and Innovations
Exploration of Novel Therapeutic Applications Beyond Established Areas
While lupenone has shown promise in areas like anti-inflammation, anti-diabetes, and anticancer activities, future research aims to uncover and validate its potential in other disease states. Studies are exploring its effects on neurodegenerative disorders such as Alzheimer's disease and glioblastoma, investigating its interaction with key protein structures involved in these conditions. researchgate.netnih.gov Computational studies have indicated potential therapeutic implications for glioblastoma multiforme and Alzheimer's amyloid beta pathogenesis by targeting specific molecular pathways. researchgate.netnih.gov Furthermore, research is investigating its potential as a fusion inhibitor against viruses like the Semliki Forest Virus, based on its antiviral properties demonstrated against HSV-1 and HSV-2. plos.org The potential of lupenone in treating hyperpigmentation illnesses is also being explored. researchgate.net
Strategies for Enhancing Bioavailability and Efficacy (e.g., Nano-based Approaches, Prodrug Design)
A significant focus of future research is on improving the poor water solubility and limited bioavailability of lupenone. phytomolecules.comfrontiersin.org Nano-based approaches are being actively investigated to enhance its bioavailability and effectiveness. frontiersin.orgmdpi.com This includes the use of nanoformulations such as PEGylated liposomes, which have shown improved biopharmaceutical profiles in test systems. researchgate.net Strategies like nanocrystallization, lipid-based formulations, amorphous solid dispersions, and the application of nanotechnology or particle engineering are being explored to enhance the solubility and oral bioavailability of poorly water-soluble drugs like lupenone. researchgate.netnih.gov Prodrug design, involving structural modifications such as the introduction of ester groups, is another strategy being explored to enhance bioavailability and boost bioactivity, drawing parallels from research on lupeol (B1675499) derivatives. frontiersin.orgresearchgate.net
Development of Advanced Delivery Systems
Developing advanced delivery systems is crucial for effectively delivering lupenone to target sites and improving its therapeutic index. Research is focusing on targeted drug delivery systems, including nanoparticle-based carriers like solid lipid nanoparticles, liposomes, transferosomes, and polymeric nanoparticles. nih.govdovepress.com These systems aim to enhance drug efficacy, improve bioavailability, minimize damage to normal tissues, and reduce side effects by delivering the drug precisely to the affected site. dovepress.comuchicagomedicine.org The use of nanocarriers can extend the half-life of drugs, improve pharmacokinetic profiles, and potentially enable targeted delivery to specific cells or tissues. nih.govtbzmed.ac.ir Exosome-based targeted delivery is also being explored as an innovative approach for delivering therapeutic agents, which could potentially be applied to lupenone. researchgate.net
Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
The integration of omics technologies is expected to provide a more comprehensive understanding of lupenone's effects at a molecular level and identify potential biomarkers and therapeutic targets. Genomics, transcriptomics, proteomics, and metabolomics allow for large-scale analysis of DNA, RNA, proteins, and metabolites, respectively. humanspecificresearch.orgnih.govuninet.edu Applying these technologies can help researchers understand how lupenone interacts with biological systems, affects gene and protein expression, and influences metabolic pathways. nih.govmdpi.comnih.gov This can lead to the identification of novel molecular pathways and targets modulated by lupenone, as well as provide insights into individual responses to treatment, potentially facilitating personalized medicine approaches. humanspecificresearch.orgnih.govuninet.edu Network pharmacology studies integrating these omics data can reveal the complex interactions between lupenone, multiple targets, and signaling pathways involved in its therapeutic effects, such as in the treatment of diabetes and inflammation. tandfonline.comnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What standardized methods are recommended for isolating lupenone from plant sources?
- Lupenone can be isolated via solvent extraction followed by chromatographic techniques. For example, column chromatography with hexane/ethyl acetate gradients is used for initial separation, while high-performance thin-layer chromatography (HPTLC) or NMR validates purity . Diospyros melanoxylon and Cissus quadrangularis extracts have been successfully processed using these methods, yielding lupenone with >95% purity .
Q. How does lupenone inhibit α-amylase activity, and what experimental approaches confirm this mechanism?
- Lupenone acts as a non-competitive inhibitor of α-amylase, binding to an allosteric site (Ki = 30 μM). Kinetic validation involves Lineweaver-Burk and Dixon plots, demonstrating reduced Vmax without altering Km . Dose-response assays (0–100 μM) show 50% inhibition at 48.2 μM, comparable to acarbose (21.28 μM) .
Q. What in vivo models are suitable for evaluating lupenone's antidiabetic effects?
- Type 2 diabetic nephropathy (DN) is studied using db/db mice treated with lupenone (6–24 mg/kg/day for 6 weeks). Metrics include serum creatinine, urinary albumin, and fibrosis markers (TGF-β1, CTGF). Confirmatory studies use streptozotocin-induced diabetic rats to assess glucose-lowering effects .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate lupenone's binding stability with viral fusion proteins?
- MD simulations (100–200 ns) analyze lupenone's interaction with Semliki Forest Virus (SFV) E1 protein (PDB: 2ALA). Key parameters include:
- RMSD : <2.0 Å indicates stable ligand-protein binding .
- Hydrogen bonds : 2–3 bonds sustain interaction .
- Radius of gyration (Rg) : 27.8–28.0 Å confirms compact protein-ligand complexes .
Q. What strategies resolve contradictions in lupenone's reported mechanisms across PI3K/Akt, NF-κB, and TGF-β1 pathways?
- Comparative pathway analysis : Use network pharmacology to map lupenone's targets (e.g., PTP1B, MAPK, PI3K-Akt) across diabetes and inflammation models .
- Multi-omics integration : Combine transcriptomics (qPCR) and proteomics (Western blot) to quantify pathway dominance. For example, in diabetic nephropathy, NF-κB inhibition reduces inflammation, while TGF-β1/Smad suppression mitigates fibrosis .
Q. How does lupenone's dual inhibition of PTP1B and α-amylase enhance its antidiabetic efficacy?
- PTP1B inhibition (IC50 = 8.3 μM) improves insulin sensitivity, while α-amylase suppression reduces postprandial hyperglycemia. Synergy is tested via co-administration with metformin in dual-target assays .
Methodological Recommendations
- For contradictory data : Employ isoform-specific assays (e.g., PI3Kδ vs. PI3Kγ inhibition) to clarify pathway specificity .
- In multi-target studies : Use molecular docking (AutoDock Vina) alongside MD simulations to prioritize high-affinity targets .
- In vivo validation : Cross-validate findings between spontaneous (db/db mice) and induced (streptozotocin) diabetic models to confirm robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
